molecular formula C5H7BrO B14425638 3-Penten-2-one, 4-bromo- CAS No. 80356-20-3

3-Penten-2-one, 4-bromo-

Cat. No.: B14425638
CAS No.: 80356-20-3
M. Wt: 163.01 g/mol
InChI Key: SFEGAWKULWWXCA-UHFFFAOYSA-N
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Description

4-Bromo-3-penten-2-one (CAS: 872885-28-4) is a brominated derivative of 3-penten-2-one, with the molecular formula C₅H₆BrF₃O and a molecular weight of 283.085 g/mol . Its structure includes a bromine atom at the 4-position, a trifluoromethyl group at the 5-position, and a cyclopentenyl substituent, making it distinct from simpler analogs like 3-penten-2-one (C₅H₈O, MW: 84.1164 g/mol) .

Properties

CAS No.

80356-20-3

Molecular Formula

C5H7BrO

Molecular Weight

163.01 g/mol

IUPAC Name

4-bromopent-3-en-2-one

InChI

InChI=1S/C5H7BrO/c1-4(6)3-5(2)7/h3H,1-2H3

InChI Key

SFEGAWKULWWXCA-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of 3-Penten-2-one: One common method to prepare 3-Penten-2-one, 4-bromo- involves the bromination of 3-Penten-2-one. This reaction typically uses bromine (Br2) as the brominating agent in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).

Industrial Production Methods:

    Catalytic Bromination: In an industrial setting, the bromination process can be catalyzed using Lewis acids such as aluminum bromide (AlBr3) to increase the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Penten-2-one, 4-bromo- can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiolate (RS-).

    Addition Reactions: The compound can participate in addition reactions with halogens (e.g., Br2, Cl2) to form dihalogenated products.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

    Organic Synthesis: 3-Penten-2-one, 4-bromo- is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Biochemical Studies: The compound is used in biochemical research to study enzyme-catalyzed reactions involving halogenated substrates.

Industry:

    Material Science: In the field of material science, 3-Penten-2-one, 4-bromo- is used in the synthesis of polymers and advanced materials.

Mechanism of Action

Mechanism:

    Nucleophilic Substitution: The bromine atom in 3-Penten-2-one, 4-bromo- is susceptible to nucleophilic attack due to its electron-withdrawing nature.

Molecular Targets and Pathways:

    Enzyme Interaction: In biological systems, the compound can interact with enzymes that catalyze halogenation and dehalogenation reactions.

Comparison with Similar Compounds

Structural and Electronic Properties

  • 3-Penten-2-One vs. 4-Penten-2-One :

    • 3-Penten-2-one has a smaller HOMO-LUMO gap (by 1.12 eV) than 4-penten-2-one due to enhanced p-electron delocalization across the α,β-unsaturated carbonyl system . Both isomers exhibit similar polarizability due to identical atomic compositions and molecular sizes .
    • Impact of Bromination : Bromine substitution in 4-bromo-3-penten-2-one introduces electronegative and steric effects, likely increasing the HOMO-LUMO gap compared to the parent compound. This reduces electron mobility but enhances electrophilic reactivity at the carbonyl group .
  • Criegee Intermediates: 3-Penten-2-one oxide, a Criegee intermediate (CI), exhibits extended π-conjugation, shifting its first π→π* transition to longer wavelengths (~50 nm) compared to simpler CIs like CH₃CHOO .

Reactivity and Chemical Behavior

  • Bromination Reactions :

    • 3-Penten-2-one undergoes allylic bromination to form dynamic mixtures of s-cis and s-trans conformers, as observed in NMR studies . The 4-bromo derivative’s reactivity may favor specific conformers due to steric hindrance from the trifluoromethyl and cyclopentenyl groups .
  • Biological Activity: 3-Penten-2-one’s α,β-unsaturated carbonyl group enables anti-inflammatory activity by inducing heme oxygenase-1 (HO-1) in macrophages, unlike 2-pentanone or 2-pentene, which lack this conjugated system . Bromination may modulate cytotoxicity or HO-1 induction efficiency due to altered electrophilicity .

Physical and Thermodynamic Properties

  • Volatility and Flavor Contributions: 3-Penten-2-one contributes a fruity aroma in roasted coffee, while 4-methyl-3-penten-2-one (CAS: 141-79-7) exhibits a boiling point of 220.3 K and is used in flavor chemistry .
  • Thermodynamic Data :

    • 3-Penten-2-one’s critical volume (Vc) is calculated as 0.358 m³/kmol using Joback’s method . The bromo derivative’s higher molecular weight and halogen substitution would increase density and boiling point .

Data Tables

Table 1: Molecular and Electronic Properties

Compound Molecular Formula Molecular Weight (g/mol) HOMO-LUMO Gap (eV) Key Substituents
3-Penten-2-one C₅H₈O 84.1164 1.12 (smaller) α,β-unsaturated carbonyl
4-Penten-2-one C₅H₈O 84.1164 2.24 Isolated carbonyl
4-Bromo-3-penten-2-one C₅H₆BrF₃O 283.085 N/A Br, CF₃, cyclopentenyl

Sources:

Research Findings and Implications

  • Atmospheric Relevance : 3-Penten-2-one oxide, a five-carbon CI, decays to OH radicals, impacting tropospheric ozone formation. Brominated derivatives may alter reaction pathways due to heavier halogen atoms .
  • Synthetic Utility : Bromination of 3-penten-2-one introduces sites for further functionalization, enabling access to complex molecules like spin-labeling reagents (e.g., brominated pyrroline derivatives) .
  • Biological Modulation : The α,β-unsaturated carbonyl motif in 3-penten-2-one is critical for anti-inflammatory activity; bromination may enhance or reduce this effect depending on substituent positioning .

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